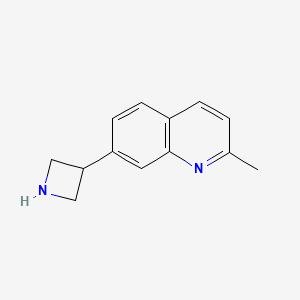![molecular formula C10H12S B15337060 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is an organic compound with the molecular formula C10H12S. It is a derivative of benzo[c]thiophene, characterized by the presence of two methyl groups at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene can be synthesized through several methods. One common approach involves the hydrogenation of benzo[c]thiophene derivatives. This reaction typically requires a hydrogen source, such as hydrogen gas, and a suitable catalyst, often a transition metal catalyst like palladium or rhodium . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced catalytic systems to maximize productivity and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its parent thiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is typical.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiophene derivatives.
Substitution: Various substituted benzo[c]thiophene derivatives.
Scientific Research Applications
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]thiophene: The parent compound without the dimethyl substitution.
2,3-Dihydrobenzo[b]thiophene: A similar compound with a different ring structure.
Thiophene: A simpler sulfur-containing heterocycle.
Uniqueness
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C10H12S |
|---|---|
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3,3-dimethyl-1H-2-benzothiophene |
InChI |
InChI=1S/C10H12S/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3 |
InChI Key |
RCVDNUSRMAWQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


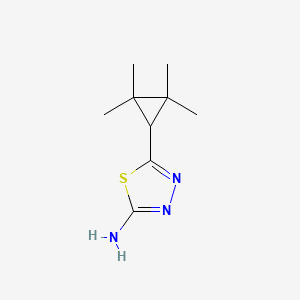
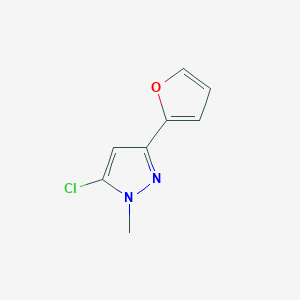
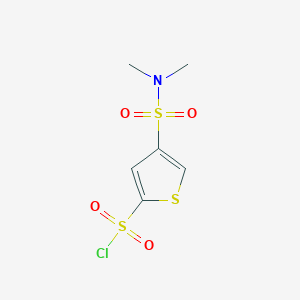
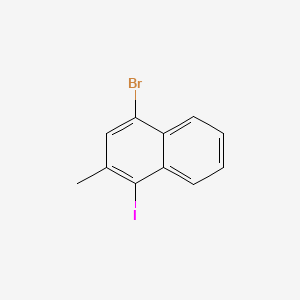
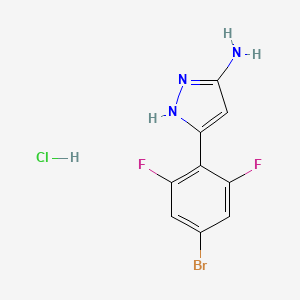
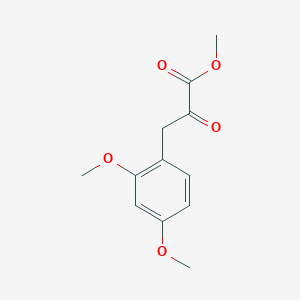
![N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)
![3-Bromo-5-((2-(pyrrolidin-1-yl)ethyl)amino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B15337027.png)

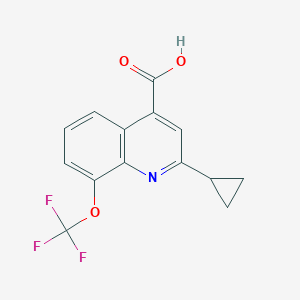
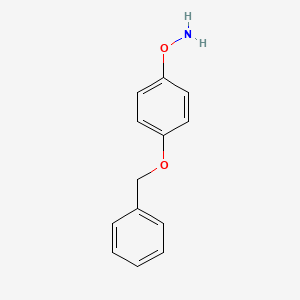
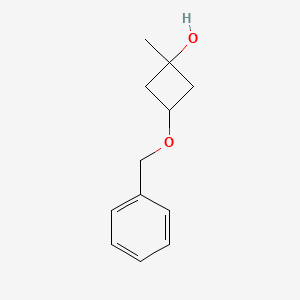
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
